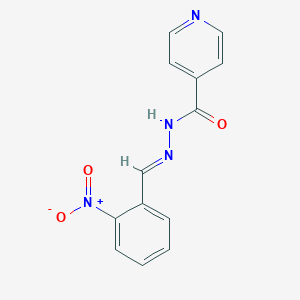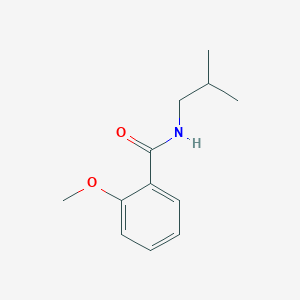![molecular formula C10H8Br2N2O2S B274120 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B274120.png)
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole, also known as DBMIM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBMIM is a sulfonamide derivative that possesses unique chemical and biological properties, making it an interesting molecule for further investigation.
Mechanism of Action
The mechanism of action of 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole is not fully understood, but it is believed to act through inhibition of certain enzymes and receptors. In anti-inflammatory studies, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In anti-cancer studies, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been shown to have a range of biochemical and physiological effects, depending on the application. In anti-inflammatory studies, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In anti-cancer studies, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been shown to induce apoptosis (programmed cell death) in cancer cells. In material science, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been used as a building block for the synthesis of MOFs with high surface area and gas adsorption properties.
Advantages and Limitations for Lab Experiments
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has several advantages as a research tool, including its unique chemical and biological properties, its ease of synthesis, and its potential applications in various fields. However, there are also limitations to its use, including its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole, including:
1. Further investigation of its anti-inflammatory and anti-cancer properties, with a focus on identifying its specific targets and mechanisms of action.
2. Exploration of its potential applications in material science, including the synthesis of MOFs with tailored properties for gas storage and separation.
3. Development of new synthetic methods for 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole and its derivatives, with a focus on improving yields and reducing toxicity.
4. Investigation of its potential applications in catalysis, including the synthesis of metal complexes with unique properties for organic synthesis.
5. Evaluation of its potential as a drug candidate for the treatment of inflammatory and cancerous diseases, with a focus on optimizing its pharmacokinetics and minimizing potential side effects.
Synthesis Methods
The synthesis of 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified through recrystallization.
Scientific Research Applications
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been investigated for its anti-inflammatory and anti-cancer properties. In material science, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.
properties
Product Name |
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole |
|---|---|
Molecular Formula |
C10H8Br2N2O2S |
Molecular Weight |
380.06 g/mol |
IUPAC Name |
1-(2,5-dibromophenyl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C10H8Br2N2O2S/c1-7-13-4-5-14(7)17(15,16)10-6-8(11)2-3-9(10)12/h2-6H,1H3 |
InChI Key |
AMQBLKRCPPQIOM-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)


![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B274055.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)



![6-[6-chloro-3-[[(Z)-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridin-2-yl]sulfanyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B274066.png)
![(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274067.png)